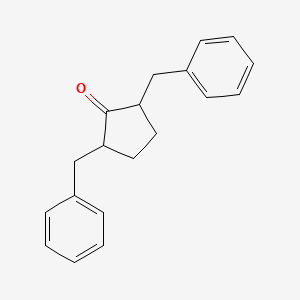
2,5-Bis(phenylmethyl)cyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibenzylcyclopentanone is an organic compound with the molecular formula C19H20O It is characterized by a cyclopentanone ring substituted with two benzyl groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzylcyclopentanone typically involves the alkylation of cyclopentanone with benzyl halides in the presence of a strong base. One common method is the reaction of cyclopentanone with benzyl bromide in the presence of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as the base. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: While specific industrial production methods for 2,5-Dibenzylcyclopentanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dibenzylcyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 2,5-Dibenzylcyclopentanone can yield alcohols or hydrocarbons, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe or NaOEt in an alcohol solvent.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted cyclopentanones.
Wissenschaftliche Forschungsanwendungen
2,5-Dibenzylcyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopentanone derivatives.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,5-Dibenzylcyclopentanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling cascades. The benzyl groups can enhance its binding affinity to certain molecular targets, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
2,5-Dibenzylidenecyclopentanone: This compound has a similar structure but with double bonds between the benzyl groups and the cyclopentanone ring.
2,5-Diphenylcyclopentanone: Similar to 2,5-Dibenzylcyclopentanone but with phenyl groups instead of benzyl groups.
Uniqueness: 2,5-Dibenzylcyclopentanone is unique due to the presence of benzyl groups, which provide distinct steric and electronic properties compared to phenyl or other substituents. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
CAS-Nummer |
52186-15-9 |
|---|---|
Molekularformel |
C19H20O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2,5-dibenzylcyclopentan-1-one |
InChI |
InChI=1S/C19H20O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI-Schlüssel |
XARQGBICOSJNTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B13950306.png)

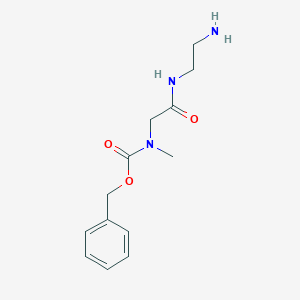
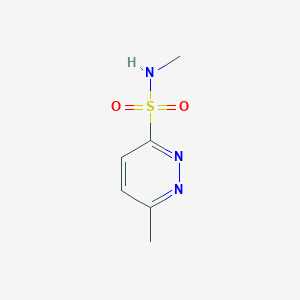
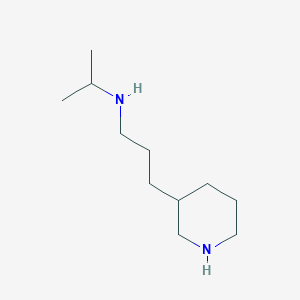
![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)
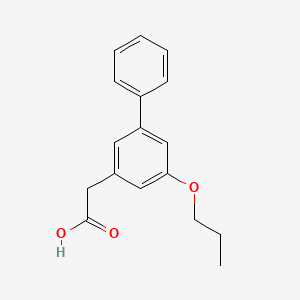
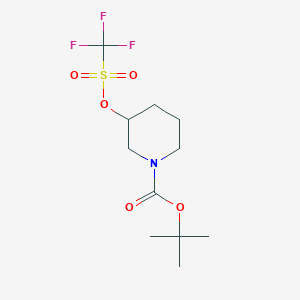
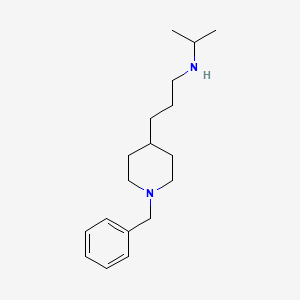
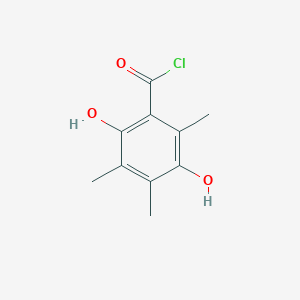
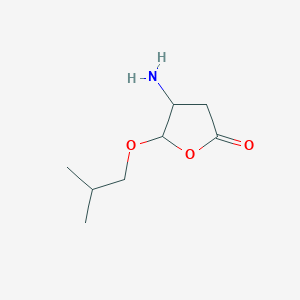
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
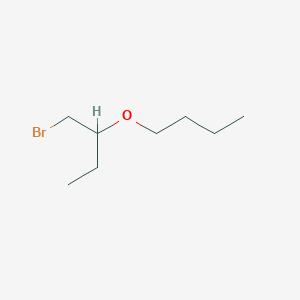
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
